![molecular formula C12H13BrN2O2 B2815088 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1820666-21-4](/img/structure/B2815088.png)
1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
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Description
1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as Br-MPPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the pyrrolidine family of compounds and is known for its unique chemical structure and properties.
Scientific Research Applications
Anti-Arrhythmia Properties
BH has garnered attention as an anti-arrhythmic agent. Arrhythmias are abnormal heart rhythms that can lead to serious cardiovascular complications. BH’s pharmacokinetic characterization reveals a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL, reached approximately 1.00 ± 0.45 hours after oral administration in rats. Its main metabolic pathways involve phase-I reactions (demethylation, dehydrogenation, and epoxidation) and phase-II reactions (glucuronide and sulfate metabolites) . Further studies on BH’s absorption and metabolism will guide future research in this area.
Anticancer Potential
While not directly related to its anti-arrhythmic properties, BH analogs have been synthesized and evaluated for anticancer activity. Specifically, ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were studied. These compounds were characterized, and their anticancer effects were assessed. Molecular docking studies and ADME (absorption, distribution, metabolism, and excretion) predictions provide insights into their potential as anticancer agents .
Phthalocyanine Synthesis
BH derivatives, such as 3-(3-Bromophenyl)propionic acid, play a role in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These compounds find applications in materials science, including photovoltaics and optoelectronics .
properties
IUPAC Name |
1-(3-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-14-12(17)8-5-11(16)15(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXADWCMFYFYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
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